(4-Methoxybenzyl)hydrazine

Antiglycation Diabetic complications AGE inhibition

Procure (4-Methoxybenzyl)hydrazine for your next drug-discovery campaign. The para‑methoxy substituent enhances nucleophilicity and enables mild TFA deprotection of PMB‑protected pyrazolones, avoiding harsh hydrogenolysis. It is the validated starting material for SHP2 allosteric inhibitors (patent‑documented) and delivers IC50 values as low as 216.52 µM in AGE‑inhibition assays. Ensure reproducibility and accelerate hit‑to‑lead optimization with this high‑purity intermediate (≥98%).

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 140-69-2
Cat. No. B087055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxybenzyl)hydrazine
CAS140-69-2
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNN
InChIInChI=1S/C8H12N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3
InChIKeyAQURFXLIZXOCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methoxybenzyl)hydrazine (CAS 140-69-2) – A Differentiated Building Block for Hydrazone-Derived Therapeutics and Heterocyclic Synthesis


(4-Methoxybenzyl)hydrazine, also designated as 4-methoxybenzylhydrazine or p-methoxybenzylhydrazine, is a benzylhydrazine derivative bearing a single para-methoxy substituent on the aromatic ring (molecular formula C₈H₁₂N₂O; molecular weight 152.19 g/mol) [1]. The compound is primarily valued as a versatile intermediate in medicinal chemistry and organic synthesis, serving as a precursor for hydrazones, pyrazolones, oxadiazoles, and other heterocyclic systems [2][3]. Its bifunctional hydrazine moiety enables condensation with carbonyl compounds, while the electron-donating methoxy group modulates both reactivity and the physicochemical properties of downstream derivatives [2].

Why Unsubstituted Benzylhydrazine or Other Hydrazine Analogs Cannot Simply Replace (4-Methoxybenzyl)hydrazine in Critical Syntheses


Direct substitution of (4-Methoxybenzyl)hydrazine with simpler hydrazine analogs—such as benzylhydrazine, phenylhydrazine, or 4-methoxyphenylhydrazine—is not scientifically equivalent due to the specific electronic and steric contributions of the para-methoxybenzyl group. The 4-methoxy substituent markedly alters both the nucleophilicity of the hydrazine nitrogen and the subsequent reactivity of derived hydrazones, influencing cyclization yields, regioselectivity, and the ultimate biological activity of heterocyclic products [1][2]. In protecting group applications, the PMB (p-methoxybenzyl) moiety is specifically selected because it can be removed cleanly under mild acidic conditions (e.g., trifluoroacetic acid) without degrading the N-unsubstituted pyrazolone core—a deprotection profile that unsubstituted benzyl groups do not replicate with the same efficiency or selectivity [2]. Furthermore, in antiglycation SAR studies, the presence of the 4-methoxybenzoyl (or 4-methoxybenzyl) pharmacophore is a critical determinant of potency, with compounds lacking this substitution pattern exhibiting significantly reduced activity [3].

Quantitative Differentiation of (4-Methoxybenzyl)hydrazine: Head-to-Head and Cross-Study Comparative Data


Antiglycation Activity: 4-Methoxybenzoylhydrazones Demonstrate Superior IC₅₀ Values Compared to the Rutin Standard

A series of 4-methoxybenzoylhydrazones synthesized from (4-Methoxybenzyl)hydrazine exhibited varying degrees of antiglycation activity. The most active derivative (compound 1) achieved an IC₅₀ of 216.52 ± 4.2 µM, which represents a 26.5% improvement in potency compared to the rutin standard (IC₅₀ = 294.46 ± 1.50 µM) [1]. Several other derivatives (compounds 3, 6, 7, 11) also displayed IC₅₀ values below the rutin benchmark, confirming that the 4-methoxybenzyl scaffold confers a measurable advantage in this therapeutic area [1].

Antiglycation Diabetic complications AGE inhibition

Protecting Group Versatility: The PMB Group Enables Acid-Labile Deprotection Unavailable with Unsubstituted Benzyl Analogs

(4-Methoxybenzyl)hydrazine serves as a source of the PMB (p-methoxybenzyl) protecting group, which is specifically selected over the unsubstituted benzyl group due to its enhanced acid lability. The PMB group can be removed from the pyrazole nitrogen by treatment with trifluoroacetic acid (TFA) at room temperature, liberating the N-unsubstituted pyrazolone in high yield [1]. In contrast, the unsubstituted benzyl protecting group typically requires more forcing conditions (e.g., hydrogenolysis or stronger acids) that can compromise the integrity of sensitive heterocyclic cores [1]. This differential deprotection profile is a direct consequence of the electron-donating para-methoxy substituent, which stabilizes the benzylic carbocation intermediate during acidolytic cleavage [2].

Protecting group chemistry Pyrazolone synthesis Heterocyclic chemistry

SHP2 Inhibitor Synthesis: (4-Methoxybenzyl)hydrazine as a Privileged Intermediate in a High-Value Oncology Target Class

(4-Methoxybenzyl)hydrazine dihydrochloride is explicitly referenced in patent literature as a key intermediate for the preparation of heterocyclic derivatives that function as allosteric SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors . SHP2 is a validated oncology target, and small-molecule allosteric inhibitors are under active clinical investigation. While specific IC₅₀ values for the final SHP2 inhibitors are not disclosed in the intermediate-specific documentation, the use of (4-Methoxybenzyl)hydrazine in this context indicates that its substitution pattern and hydrazine functionality are specifically required to access the necessary heterocyclic scaffolds (e.g., pyrazolopyrimidines, pyrazolotriazines) that occupy the allosteric tunnel of SHP2 [1]. Alternative hydrazine building blocks lacking the 4-methoxybenzyl group would not generate the same three-dimensional pharmacophore geometry required for SHP2 binding [1].

SHP2 inhibition Cancer therapeutics Allosteric inhibitors

MAO Inhibition: Arylalkylhydrazine Structure-Activity Relationship Establishes the Benzyl Scaffold as Optimal for MAO-B Binding

While direct IC₅₀ data for (4-Methoxybenzyl)hydrazine against MAO-A or MAO-B are not available in the open literature, a foundational structure-activity relationship (SAR) study on arylalkylhydrazines provides critical class-level guidance [1]. Benzylhydrazine was found to bind significantly more tightly to human MAO-B than to MAO-A, and phenylhydrazine was bound weakly by either enzyme [1]. The covalent inhibition mechanism involves modification of the FAD cofactor, and the benzyl group is essential for achieving the correct orientation and residence time within the active site [2]. The addition of a para-methoxy substituent on the benzyl ring—as in (4-Methoxybenzyl)hydrazine—is predicted to further modulate binding affinity and isoform selectivity by altering the electron density of the aromatic ring and the pKa of the hydrazine nitrogen [3]. This SAR precedent supports the rational selection of (4-Methoxybenzyl)hydrazine over phenylhydrazine for any MAO-focused research program.

Monoamine oxidase inhibition Neuropharmacology Covalent inhibitors

Optimized Research and Industrial Applications for (4-Methoxybenzyl)hydrazine (CAS 140-69-2)


Synthesis of Antiglycation Leads for Diabetic Complication Research

Investigators developing small-molecule inhibitors of advanced glycation end-product (AGE) formation should select (4-Methoxybenzyl)hydrazine as the starting material for constructing 4-methoxybenzoylhydrazone libraries. As demonstrated in comparative assays, derivatives from this scaffold achieve IC₅₀ values as low as 216.52 µM, outperforming the rutin standard (294.46 µM) [1]. This quantitative advantage positions the compound as a superior choice for hit-to-lead optimization in diabetic complication programs.

N-Unsubstituted Pyrazolone Synthesis via PMB Protecting Group Strategy

Synthetic organic chemists requiring access to N-unsubstituted pyrazolones—privileged scaffolds in medicinal chemistry with reported diuretic, antihypertensive, and antithrombotic activities—should procure (4-Methoxybenzyl)hydrazine to implement the PMB protection/deprotection protocol [1]. The mild TFA-mediated cleavage of the PMB group avoids the harsh hydrogenolysis conditions required for unsubstituted benzyl groups, thereby preserving the integrity of the pyrazolone ring and improving overall synthetic yield [1].

Medicinal Chemistry Campaigns Targeting Allosteric SHP2 Inhibitors

Pharmaceutical research teams engaged in SHP2 inhibitor discovery for oncology indications should source (4-Methoxybenzyl)hydrazine dihydrochloride as a validated intermediate. Patent literature explicitly cites this compound in synthetic routes to heterocyclic SHP2 allosteric inhibitors [1]. Using an alternative hydrazine building block not described in the patent literature risks generating off-target compounds or failing to reproduce the claimed biological activity, potentially delaying project timelines and increasing R&D costs .

MAO-B Selective Inhibitor Probe Development

Neuroscience researchers investigating the role of MAO-B in Parkinson's disease or other neurodegenerative conditions should consider (4-Methoxybenzyl)hydrazine as a starting point for covalent inhibitor design. The arylalkylhydrazine SAR literature confirms that the benzyl scaffold (present in the target compound) is essential for high-affinity MAO-B binding, whereas the phenyl analog (phenylhydrazine) exhibits negligible activity [1]. The para-methoxy substituent offers an additional handle for modulating isoform selectivity and pharmacokinetic properties through further derivatization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methoxybenzyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.